BenchChemオンラインストアへようこそ!

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine (CAS 1004643-49-5, PubChem CID is a trisubstituted pyrazole derivative bearing a 3-amino group, a 5-methyl substituent, and an N1-(3-trifluoromethylbenzyl) moiety. With a molecular weight of 255.24 g/mol, a computed XLogP3 of 2.8, a topological polar surface area (TPSA) of 43.8 Ų, and a predicted pKa of 3.95 ± 0.11, this compound occupies a distinct physicochemical niche relative to its closest commercially available analogs, including its des-methyl counterpart 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine (CAS 956395-93-0, MW 241.21) and its N-phenyl regioisomer 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine (CAS 1273833-76-3).

Molecular Formula C12H12F3N3
Molecular Weight 255.24 g/mol
CAS No. 1004643-49-5
Cat. No. B3197283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine
CAS1004643-49-5
Molecular FormulaC12H12F3N3
Molecular Weight255.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)N
InChIInChI=1S/C12H12F3N3/c1-8-5-11(16)17-18(8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7H2,1H3,(H2,16,17)
InChIKeyGAYJVRYWRNUKOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine (CAS 1004643-49-5): A Pyrazol-3-amine Building Block with Differentiated Physicochemical Properties for Medicinal Chemistry Procurement


5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine (CAS 1004643-49-5, PubChem CID 7017725) is a trisubstituted pyrazole derivative bearing a 3-amino group, a 5-methyl substituent, and an N1-(3-trifluoromethylbenzyl) moiety [1]. With a molecular weight of 255.24 g/mol, a computed XLogP3 of 2.8, a topological polar surface area (TPSA) of 43.8 Ų, and a predicted pKa of 3.95 ± 0.11, this compound occupies a distinct physicochemical niche relative to its closest commercially available analogs, including its des-methyl counterpart 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine (CAS 956395-93-0, MW 241.21) and its N-phenyl regioisomer 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine (CAS 1273833-76-3) . The 3-(trifluoromethyl)benzyl substituent has been independently investigated in adenosine receptor ligand programs, where this moiety was described as a group conferring potency and selectivity toward specific GPCR subtypes [2].

Why 5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine Cannot Be Casually Substituted: Key Structural Distinctions from Closest Analogs


Generic substitution among pyrazol-3-amine building blocks is inadvisable because small structural perturbations—the presence or absence of the 5-methyl group, the position of the amine substituent on the pyrazole ring, and the benzyl versus phenyl connectivity to the trifluoromethylphenyl group—produce measurable differences in computed physicochemical properties that directly impact downstream synthetic tractability, solubility, and potential target engagement [1]. The 5-methyl group on the target compound (MW 255.24, predicted pKa 3.95) distinguishes it from the des-methyl analog 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine (MW 241.21), altering both steric bulk at the pyrazole C5 position and the electronic environment of the 3-amino nucleophile . Furthermore, the benzyl spacer (N1–CH2–aryl) in the target compound introduces conformational flexibility absent in the directly N1-phenyl-linked analog (CAS 1273833-76-3, MW 241.21), which restricts rotational freedom and alters the spatial presentation of the trifluoromethyl group . These differences, though subtle, can dictate regioselectivity in subsequent derivatization reactions and binding-mode compatibility in structure-based design campaigns [2].

Quantitative Differentiation Evidence: 5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 5-Methyl vs. Des-Methyl Analog

The 5-methyl substituent on the target compound increases molecular weight by 14.03 g/mol and elevates computed lipophilicity relative to the des-methyl analog 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine (CAS 956395-93-0). The target compound has a computed XLogP3 of 2.8 [1], representing a meaningful increase in predicted lipophilicity compared to the des-methyl analog, consistent with the addition of one sp³-hybridized carbon. This difference can influence membrane permeability, metabolic stability, and protein binding in downstream applications.

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

pKa and Ionization State Differentiation at the 3-Amine Position

The target compound exhibits a predicted pKa of 3.95 ± 0.11 for the pyrazol-3-amine conjugate acid , indicating that the 3-amino group remains predominantly unprotonated at physiological pH (7.4). This contrasts with regioisomeric pyrazol-5-amines, where the amine is conjugated differently with the ring, generally resulting in higher basicity (predicted pKa typically 5.0–6.5 for pyrazol-5-amines). The low pKa of the target compound's 3-amine is consistent with the electron-withdrawing effect of the adjacent pyrazole N2 and the 3-(trifluoromethyl)benzyl N1-substituent, and has implications for hydrogen-bond donor/acceptor behavior in biological target engagement.

Physicochemical Characterization Solubility Prediction Salt Formation

Benzyl Spacer Conformational Flexibility vs. Direct N-Phenyl Connectivity

The N1-benzyl linkage in the target compound (N1–CH2–aryl, 2 rotatable bonds from pyrazole to the trifluoromethylphenyl ring) provides greater conformational freedom than the N1-phenyl analog 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine (CAS 1273833-76-3), which has a direct N–aryl bond (1 rotatable bond) [1]. This increased flexibility allows the 3-(trifluoromethyl)phenyl group to sample a wider range of spatial orientations, which may be advantageous for accessing ligand-binding pockets that require specific dihedral angle geometries between the pyrazole core and the aryl ring [2]. In the PLOS ONE 2015 study by Federico et al., molecular docking of the closely related 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety at adenosine receptors indicated that the benzyl spacer contributes to distinct binding poses compared to directly linked aryl systems [2].

Conformational Analysis Scaffold Hopping Structure-Based Drug Design

The 3-(Trifluoromethyl)benzyl Moiety: Literature Precedent for Adenosine Receptor Affinity Modulation

The 3-(trifluoromethyl)benzyl substituent present on the target compound has been independently studied as part of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) scaffold at adenosine receptors. In the study by Federico et al. (2015), the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety—directly analogous to the N1-substituent of the target compound—was described as 'a group believed to confer potency and selectivity toward the human A2B adenosine receptor' [1]. While the PTP-conjugated compounds were unexpectedly inactive at hA2B, they displayed nanomolar affinity at the hA3 AR, with the best compound (6) achieving hA3 AR Ki = 11 nM and selectivity ratios of A1/A3 and A2A/A3 > 9090; A2B/A3 > 909 [1]. This establishes a literature precedent that the 3-(trifluoromethyl)benzyl-pyrazole motif can productively engage adenosine receptor binding pockets.

GPCR Ligand Design Adenosine Receptor Trifluoromethyl Pharmacophore

Boiling Point and Density: Predicted Physical Properties Relevant to Handling and Formulation

The target compound has a predicted boiling point of 363.1 ± 42.0 °C at 760 mmHg and a predicted density of 1.31 ± 0.1 g/cm³ . These values reflect the contribution of the trifluoromethyl group to increased density (compared to non-fluorinated analogs, which typically have densities in the 1.1–1.2 g/cm³ range) and moderate volatility. For comparison, the regioisomeric compound 1307705-43-6 (a related C12H12F3N3 isomer with different substitution pattern) has a predicted boiling point of 373.2 ± 42.0 °C , suggesting that the specific substitution pattern of the target compound may confer marginally lower boiling point among isomers.

Physical Property Prediction Compound Handling Formulation Development

Topological Polar Surface Area and Hydrogen Bonding: Computed Descriptors for Drug-Likeness Assessment

The target compound has a computed TPSA of 43.8 Ų, 1 hydrogen bond donor (HBD), and 5 hydrogen bond acceptors (HBA) [1]. The des-methyl analog 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine (CAS 956395-93-0) has a comparable TPSA (~43–44 Ų, based on the same pyrazol-3-amine core) but a lower molecular weight (241.21 vs. 255.24) . The combination of moderate TPSA (well within the <140 Ų threshold for oral bioavailability) and balanced HBD/HBA count positions the target compound favorably within drug-likeness space, while the additional methyl group provides a handle for further modulating logP without changing the core hydrogen-bonding pharmacophore.

Drug-Likeness ADME Prediction Computational Chemistry

Optimal Procurement Scenarios for 5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine Based on Differentiated Evidence


Fragment-Based Drug Discovery Requiring a Trifluoromethyl-Containing Pyrazol-3-amine with Validated GPCR Pharmacophore Precedent

Research teams pursuing adenosine receptor or related GPCR targets can procure this compound as a fragment or building block, leveraging the literature precedent established by Federico et al. (2015) for the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety [1]. The target compound's 3-amino group provides a synthetic handle for amide coupling, urea formation, or reductive amination to elaborate into lead-like molecules, while the 5-methyl group offers a position for further functionalization or serves as a lipophilicity-tuning element distinct from the des-methyl analog. The moderate TPSA (43.8 Ų) and single HBD comply with fragment-likeness (Rule of 3) criteria, making this compound suitable for fragment library inclusion .

Medicinal Chemistry SAR Campaigns Requiring Systematic Exploration of N1-Benzyl vs. N1-Phenyl Connectivity

In kinase or GPCR inhibitor programs where the spatial orientation of the trifluoromethylphenyl group is critical for binding, this compound serves as the N1-benzyl-linked comparator to the N1-phenyl analog (CAS 1273833-76-3). The additional rotatable bond (2 vs. 1) and methylene spacer length (~0.5–1.0 Å extension) provide a distinct conformational profile [1]. Procurement of both compounds enables head-to-head SAR evaluation of linker flexibility on target potency and selectivity, where the benzyl spacer may grant access to subpockets inaccessible with the more rigid N-phenyl series .

Building Block for Parallel Library Synthesis Requiring a 3-Amino-5-methylpyrazole Core with Meta-Trifluoromethylbenzyl Substitution

This compound is suited as a diversification point for amide- or urea-based libraries. The predicted pKa of 3.95 implies that the 3-amino group is a relatively poor nucleophile under neutral conditions, which can be advantageous for chemoselective derivatization strategies—allowing, for example, selective acylation under mildly basic conditions (pH ~8–9) where the amine is partially deprotonated [1]. The compound is commercially available from multiple vendors at ≥95% purity in 1 g and 5 g quantities, supporting medium-throughput library production .

Physicochemical Property Benchmarking for Fluorinated Heterocyclic Building Block Selection in Lead Optimization

For computational chemists and medicinal chemists building predictive models, the availability of computed (and where available, predicted experimental) property data—MW 255.24, XLogP3 2.8, TPSA 43.8 Ų, pKa 3.95 ± 0.11, boiling point 363.1 °C, density 1.31 g/cm³—makes this compound a well-characterized entry in the fluorinated pyrazol-3-amine chemical space [1]. When benchmarked against its des-methyl analog (MW 241.21) and N-phenyl analog (MW 241.21), the target compound occupies a distinct MW/logP coordinate that can be exploited for property-based lead optimization, particularly when fine-tuning lipophilicity within a congeneric series [2].

Quote Request

Request a Quote for 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.